molecular formula C36H35ClN6O8S3 B611642 Varlitinib tosylate CAS No. 1146629-86-8

Varlitinib tosylate

Numéro de catalogue B611642
Numéro CAS: 1146629-86-8
Poids moléculaire: 811.34
Clé InChI: QSUPQMGDXOHVLK-FFXKMJQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Varlitinib tosylate, also known as ARRY-334543 and ASLAN-001, is a small molecule that acts as a reversible pan-HER inhibitor of EGFR, HER2, and HER4 . It is a selective and potent inhibitor of ErbB1 (EGFR) and ErbB2 (HER2) . The binding of various ligands to these kinases results in heterodimerisation and homodimerization, activating numerous growth factor signaling pathways .

Applications De Recherche Scientifique

  • Gastric Cancer Treatment : Varlitinib has shown potent antitumor efficacy in patient-derived gastric cancer xenograft models. It inhibits multiple proliferation and anti-apoptosis pathways, leading to dose-dependent tumor inhibition and regression (Ooi et al., 2016).

  • Biliary Tract Cancers : In combination with platinum-based regimens, varlitinib demonstrated promising efficacy and safety in biliary tract cancers. A pooled analysis from three phase I studies observed significant tumor shrinkage and a disease control rate of 70.3% (Tan et al., 2019).

  • Neuroinflammatory Responses and Tau Pathology : Varlitinib significantly reduced neuroinflammatory responses and early stages of tau pathology, suggesting potential therapeutic applications beyond cancer (Kim et al., 2022).

  • Cholangiocarcinoma Treatment : It demonstrated anti-tumor effects in both in vitro and in vivo models of cholangiocarcinoma, suggesting its potential as a therapeutic agent for this cancer type (Dokduang et al., 2020).

  • Drug Delivery Systems : Research on functionalized gold nanoparticles for drug delivery has shown that these systems can enhance the antitumor effect of varlitinib, especially in pancreatic cancer treatment (Coelho et al., 2019).

  • Triple Negative Breast Cancer : Varlitinib downregulated HER/ERK signaling and induced apoptosis in triple-negative breast cancer cells, indicating its potential as a treatment for this challenging cancer subtype (Liu et al., 2019).

  • ErbB-Dependent Hepatocellular Carcinoma : The drug demonstrated tumor regression and vessel normalization in ErbB-dependent and mutated beta-catenin hepatocellular carcinoma patient-derived xenograft model (Shuen et al., 2018).

  • Oral Cancer : Varlitinib mediated its activity through downregulating MAPK/EGFR pathway in oral cancer, suggesting its utility in treating this cancer type (Usman et al., 2019).

Safety And Hazards

Varlitinib tosylate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and seek medical attention .

Orientations Futures

Varlitinib has demonstrated activity in gastric, biliary tract, and breast cancers . It is currently being evaluated in combination with chemotherapy (paclitaxel ± carboplatin) ± subcutaneous trastuzumab in advanced solid tumors . The recommended phase II dose of varlitinib with paclitaxel is 300 mg twice daily intermittently dosed . This combination is currently being evaluated as neoadjuvant therapy in HER2+ breast cancer .

Propriétés

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUPQMGDXOHVLK-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClN6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Varlitinib tosylate

CAS RN

1146629-86-8
Record name Varlitinib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VARLITINIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
J Gras - Drugs of the Future, 2018 - access.portico.org
… Varlitinib tosylate is synthesized by reduction of 1,3thiazole-2-carbaldehyde (I) with NaBH4 in MeOH at 0 C to give 2-thiazolylmethanol (II), which upon coupling with 2-chloro-1-fluoro-4-…
Number of citations: 2 access.portico.org
MX Lee, ALA Wong, S Ow, R Sundar, DSP Tan… - Targeted Oncology, 2022 - Springer
Background Varlitinib is a highly potent, small-molecule, pan-HER inhibitor targeting HER1, HER2, and HER4. It has demonstrated activity in gastric, biliary tract, and breast cancers. …
Number of citations: 2 link.springer.com
F Tanveer, A Ilyas, B Syed, Z Hashim, A Ahmed… - 2021 - researchsquare.com
Receptor-ligand complex mediated signaling significantly contributesin cellular activities such as growth, proliferation, differentiation, and survival. However, augmented expression of …
Number of citations: 3 www.researchsquare.com
E Torramade, MMG Brao, M Mila - Drugs of the Future, 2017 - access.portico.org
Tepadina Amneal Pharmaceuticals Hematologic diseases US Treatment to reduce the risk of graft rejection when used in conjunction with high-dose busulfan and cyclophosphamide …
Number of citations: 2 access.portico.org
R Verma, PC Sharma - American Journal of Cancer Research, 2018 - ncbi.nlm.nih.gov
Gastric cancer (GC) is one of the leading causes of cancer related mortality in the world. Being asymptomatic in nature till advanced stage, diagnosis of gastric cancer becomes difficult …
Number of citations: 60 www.ncbi.nlm.nih.gov
OFT BLOG - J. Org. Chem, 2013 - allfordrugs.com
A novel process is described for the production of Dabigatran etexilate mesylate, a 5 compound having the following structural formula: and two novel intermediates of said process. …
Number of citations: 0 www.allfordrugs.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.